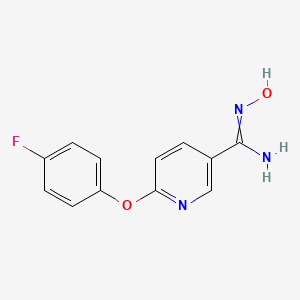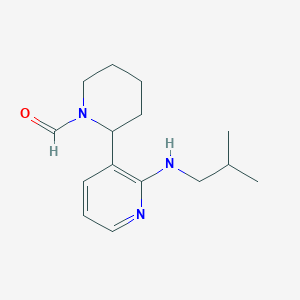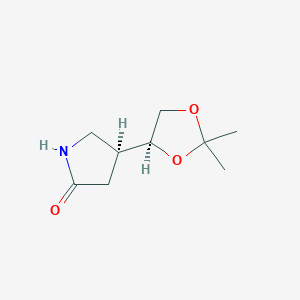
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group and a hydroxypyridine carboximidamide moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nucleophilic substitution of a fluorophenol derivative with a pyridine carboximidamide precursor under basic conditions. The reaction is often carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorophenoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of a nitro group results in an amine derivative.
Aplicaciones Científicas De Investigación
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine
- Silicon phthalocyanines
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide stands out due to its unique combination of a fluorophenoxy group and a hydroxypyridine carboximidamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H10FN3O2 |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16) |
Clave InChI |
DGJFTVIPBVASGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)










![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)


